1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one
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Overview
Description
1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a spiro linkage between a piperidine ring and a pyrrolo[3,2-b]pyridine moiety, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with pyrrolo[3,2-b]pyridine intermediates can lead to the formation of the desired spiro compound. Industrial production methods often employ optimized reaction conditions, such as specific temperatures, solvents, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent inhibitory activity against fibroblast growth factor receptors and other targets. The uniqueness of 1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one lies in its spiro linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,3'-piperidine]-2-one |
InChI |
InChI=1S/C11H13N3O/c15-10-11(4-2-5-12-7-11)9-8(14-10)3-1-6-13-9/h1,3,6,12H,2,4-5,7H2,(H,14,15) |
InChI Key |
NOLNAPPRIFNMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
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